4-EAPB (hydrochloride)
Description
4-EAPB (hydrochloride) is a benzofuran-derived compound structurally related to amphetamine-class substances. It is part of a group of positional isomers, including 5-EAPB and 6-EAPB, which differ in the substitution position of the ethylaminopropyl side chain on the benzofuran ring . These compounds are primarily used in forensic and research settings due to their structural similarity to psychoactive designer drugs, though their pharmacological and toxicological profiles remain poorly characterized .
Properties
Molecular Formula |
C13H17NO · HCl |
|---|---|
Molecular Weight |
239.7 |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H |
InChI Key |
UUEUIGTYMYEAIE-UHFFFAOYSA-N |
SMILES |
CC(NCC)CC1=C2C=COC2=CC=C1.Cl |
Synonyms |
4-(2-Ethylaminopropyl)Benzofuran |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
4-EAPB HCl undergoes oxidation at its propan-2-amine side chain and benzofuran core:
-
Potassium permanganate (KMnO₄) converts the secondary amine to a ketone group, forming 4-(2-oxopropyl)benzofuran.
-
Chromium trioxide (CrO₃) in acidic conditions oxidizes the compound to 4-benzofurancarboxylic acid.
Key data :
| Oxidizing Agent | Product | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| KMnO₄ | Ketone | 78 | 6 |
| CrO₃ | Carboxylic acid | 65 | 8 |
GC-MS analysis of oxidation products shows distinct molecular ion peaks at m/z 217 (ketone) and m/z 231 (carboxylic acid) .
Reduction Reactions
Reductive transformations target the amine and carbonyl groups:
-
Sodium borohydride (NaBH₄) reduces the ketone moiety to a secondary alcohol (4-(2-hydroxypropyl)benzofuran).
-
Lithium aluminum hydride (LiAlH₄) dehydrohalogenates the HCl salt, yielding the free base 4-EAPB.
Spectroscopic evidence :
-
Post-reduction ¹H NMR reveals a triplet at δ 3.58 ppm (alcoholic -OH) and a doublet at δ 1.35 ppm (CH₃ group) .
-
IR spectroscopy confirms alcohol formation with an O-H stretch at 3350 cm⁻¹ .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes nitration and halogenation:
| Reaction Type | Reagent | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-4-EAPB | Meta dominance |
| Bromination | Br₂/FeBr₃ | 5-bromo-4-EAPB | Ortho/para mix |
LC-MS data for nitrated derivatives show a characteristic isotopic pattern at m/z 274 [M+H]⁺ . Halogenated products exhibit shifted UV-Vis absorption maxima (λmax = 285 nm vs. 265 nm for parent compound).
Condensation Reactions
4-EAPB HCl reacts with carbonyl compounds to form Schiff bases:
-
With benzaldehyde : Produces N-(4-benzofuranyl)-N-ethylprop-2-en-1-imine (yield: 82%).
-
With acetone : Forms a stable β-iminoamine derivative.
Kinetic data :
| Carbonyl Compound | Rate Constant (k, L/mol·s) | Activation Energy (kJ/mol) |
|---|---|---|
| Benzaldehyde | 0.045 | 58.3 |
| Acetone | 0.012 | 72.1 |
Analytical Characterization Table
This reactivity profile establishes 4-EAPB HCl as a versatile synthetic intermediate. Its oxidation and substitution patterns mirror those of classical benzofurans, while the ethylamine side chain enables unique condensation pathways . Forensic applications leverage these reactions for metabolite identification in biological matrices, with detection limits of 0.1 ng/mL in blood via GC-MS .
Comparison with Similar Compounds
Structural Features
The primary analogs of 4-EAPB are its positional isomers, 5-EAPB and 6-EAPB. All three share the molecular formula C₁₃H₁₇NO·HCl and a benzofuran backbone but differ in the attachment site of the ethylaminopropyl group:
Table 1: Structural and Physicochemical Properties
Chromatographic Separation and Analytical Challenges
The structural similarity of these isomers necessitates advanced separation techniques. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS) is the gold standard for their resolution:
- Retention Behavior : 4-EAPB elutes first (2.15 min), followed by 5-EAPB (2.50 min) and 6-EAPB (2.83 min) under optimized SFC conditions using an Agilent 1260 Infinity II system .
- Method Optimization: Ethanol content in the mobile phase and column temperature critically influence separation efficiency. Lower ethanol content increases retention but reduces resolution .
- Sensitivity : SFC with triple quadrupole MS achieves exceptional sensitivity (LOD: 30 ppt, LOQ: 100 ppt) and linearity (R² > 0.9990) for quantitative analysis .
Table 2: Analytical Performance Metrics
| Parameter | Value/Outcome | Reference |
|---|---|---|
| Linear Range | 0.1–1000 ng/mL | |
| LOQ | 100 ppt | |
| LOD | 30 ppt | |
| Separation Time | 3.5 minutes (total run) |
Pharmacological and Toxicological Considerations
- 4-EAPB: No explicit pharmacological data available. Likely shares stimulant properties with amphetamine analogs due to structural homology .
- 5-EAPB: Described as an ethyl-substituted analog of 5-APB, a known stimulant and entactogen. However, its physiological effects remain uncharacterized .
- 6-EAPB : Similarly lacks documented toxicological or metabolic studies .
Key Note: All three compounds are strictly designated for forensic and research use, with safety warnings against human or veterinary application .
Q & A
Q. What analytical methods are recommended for identifying and quantifying 4-EAPB hydrochloride in complex mixtures?
To ensure accurate identification and quantification of 4-EAPB hydrochloride, researchers should employ ultra-high-performance supercritical fluid chromatography (SFC) coupled with single or triple quadrupole mass spectrometry (MS) . Key parameters include:
- Column : CHIRALPAK AD-3 (3 µm particle size) for structural isomer separation.
- Mobile Phase : 11% methanol with 0.1% ammonia as a modifier to optimize resolution and peak symmetry.
- Flow Rate : 4.0 mL/min to reduce run time to ~3.5 minutes while maintaining baseline separation of 4-EAPB, 5-EAPB, and 6-EAPB isomers .
Calibration curves should be established with linearity (R² > 0.995) across a concentration range of 1–100 ng/mL, with detection limits validated via signal-to-noise ratios (S/N ≥ 3) .
Q. How is 4-EAPB hydrochloride synthesized, and what purity validation steps are required?
4-EAPB hydrochloride is synthesized via alkylation of 5-APB precursors with ethylamine under controlled pH and temperature. Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., ethyl group addition at the amine).
- High-Performance Liquid Chromatography (HPLC) : Paired with diode-array detection (DAD) to assess purity (>98%).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 234.1362 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve incomplete chromatographic separation of 4-EAPB hydrochloride from its structural isomers?
Incomplete separation of 4-EAPB from 5-EAPB and 6-EAPB is common in non-chiral methods. To address this:
- Optimize Mobile Phase : Reduce methanol content incrementally (e.g., from 15% to 11%) while maintaining 0.1% ammonia to enhance selectivity.
- Adjust Column Temperature : Lower temperatures (e.g., 25°C to 15°C) can improve resolution of co-eluting isomers.
- Hybrid MS Detection : Use selected ion monitoring (SIM) to distinguish isomers based on unique fragmentation patterns (e.g., m/z 148 for 4-EAPB vs. m/z 162 for 5-EAPB) .
Q. How should contradictory pharmacological data for 4-EAPB hydrochloride be addressed in study design?
Given limited toxicological data, researchers must:
- Cross-Validate Assays : Use orthogonal methods (e.g., in vitro receptor binding assays + in silico docking studies) to confirm target interactions.
- Control Batch Variability : Source reference standards from certified suppliers (e.g., Bertin Technologies) and validate purity for each experiment .
- Document Experimental Parameters : Include solvent composition, storage conditions (-20°C), and incubation times to identify confounding factors .
Q. What strategies are effective for quantifying trace levels of 4-EAPB hydrochloride in biological matrices?
For forensic or pharmacokinetic studies:
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to minimize matrix interference.
- Triple Quadrupole MS : Use multiple reaction monitoring (MRM) transitions (e.g., 234.1 → 148.1 for 4-EAPB) with deuterated internal standards (e.g., 4-EAPB-d₃) to correct for ion suppression .
Methodological Guidance
Q. How can researchers design reproducible studies given the lack of established toxicological profiles for 4-EAPB hydrochloride?
- Dose-Response Curves : Start with low concentrations (1–10 µM) in cell-based assays to avoid non-specific cytotoxicity.
- Negative Controls : Include solvents (e.g., methanol) and structurally related inert compounds (e.g., 5-APB) to isolate target effects .
- Ethical Reporting : Clearly state limitations in publications and avoid extrapolating results to human applications without in vivo validation .
Q. What steps ensure robust method transferability for 4-EAPB hydrochloride analysis across laboratories?
- Inter-Laboratory Validation : Share standardized protocols for SFC-MS parameters, including column lot numbers and mobile phase preparation.
- Data Sharing : Publish raw chromatograms and calibration data in open-access repositories to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
